n-Fmoc-l-cysteine methyl ester
Overview
Description
n-Fmoc-l-cysteine methyl ester: is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the carboxyl group is esterified with methanol. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection .
Mechanism of Action
Target of Action
The primary target of n-Fmoc-l-cysteine methyl ester is the amino acid cysteine in peptide chains . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound acts as a protecting group for the amino acid cysteine during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound protects the N-terminal of the cysteine, allowing for the efficient synthesis of peptides . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .
Biochemical Pathways
The compound is involved in the peptide bond formation pathway, a critical process in peptide synthesis . It aids in the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The Fmoc group’s integration into current synthesis methods is considered a significant landmark in the history of peptide synthesis .
Pharmacokinetics
The compound is stable under the conditions used for Fmoc-based solid-phase peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in peptides of significant size and complexity . The compound allows for very rapid and highly efficient synthesis of peptides . After the peptide synthesis, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the pH and temperature of the environment . The Fmoc group is stable under the basic and neutral conditions typically used in peptide synthesis . It can be rapidly removed by a base, such as piperidine . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-l-cysteine methyl ester typically involves the protection of the amino group of l-cysteine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The general procedure includes:
Protection of the Amino Group: l-cysteine is reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Esterification of the Carboxyl Group: The Fmoc-protected amino acid is then esterified by reacting with methanol and thionyl chloride (SOCl2) at low temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for efficiency and consistency. The use of green chemistry principles, such as employing calcium iodide as a protective agent, has been explored to improve yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: n-Fmoc-l-cysteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under mild conditions using reagents like calcium iodide.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Hydrolysis: Calcium iodide in aqueous conditions.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products Formed:
Hydrolysis: l-cysteine methyl ester.
Deprotection: l-cysteine.
Scientific Research Applications
n-Fmoc-l-cysteine methyl ester is extensively used in scientific research, particularly in:
Peptide Synthesis: It is a crucial building block in SPPS, allowing for the synthesis of complex peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Facilitates the attachment of peptides to various biomolecules for research and diagnostic purposes.
Comparison with Similar Compounds
- n-Fmoc-l-lysine methyl ester
- n-Fmoc-l-serine methyl ester
- n-Fmoc-l-tyrosine methyl ester
Uniqueness: n-Fmoc-l-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which allows for the formation of disulfide bonds, crucial for the structural stability of peptides and proteins .
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRRJSFOJTUXHR-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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